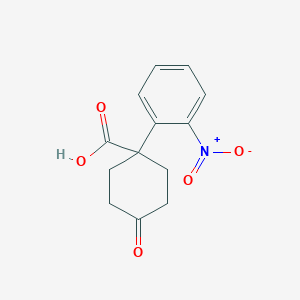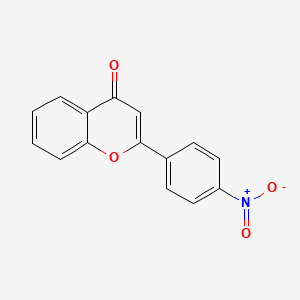
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6,7-dimethoxynaphthalene with appropriate reagents to introduce the butenol side chain. One common method includes the use of a Grignard reagent, such as but-3-en-2-yl magnesium bromide, which reacts with 6,7-dimethoxynaphthalene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, yielding saturated alcohols.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of various substituted naphthalenes
Scientific Research Applications
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the butenol side chain play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxynaphthalen-2-ol
- 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
- 2,3-Dimethoxy-6-hydroxynaphthalene
Uniqueness
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is unique due to its specific substitution pattern and the presence of both methoxy groups and a butenol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(E)-4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C16H18O3/c1-11(17)4-5-12-6-7-13-9-15(18-2)16(19-3)10-14(13)8-12/h4-11,17H,1-3H3/b5-4+ |
InChI Key |
LUHRSAPPBZWMFV-SNAWJCMRSA-N |
Isomeric SMILES |
CC(/C=C/C1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
Canonical SMILES |
CC(C=CC1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)








![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)

